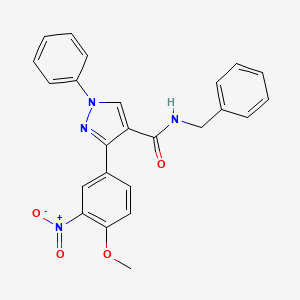N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
CAS No.: 882225-54-9
Cat. No.: VC4528421
Molecular Formula: C24H20N4O4
Molecular Weight: 428.448
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 882225-54-9 |
|---|---|
| Molecular Formula | C24H20N4O4 |
| Molecular Weight | 428.448 |
| IUPAC Name | N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C24H20N4O4/c1-32-22-13-12-18(14-21(22)28(30)31)23-20(16-27(26-23)19-10-6-3-7-11-19)24(29)25-15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3,(H,25,29) |
| Standard InChI Key | JQIZYTBTORKEAI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular formula of N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is C₂₅H₂₁N₅O₄, with a molecular weight of 479.47 g/mol. Key structural features include:
-
Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, providing sites for electrophilic substitution and hydrogen bonding .
-
Substituents:
-
1-Phenyl Group: Enhances lipophilicity, aiding membrane permeability .
-
3-(4-Methoxy-3-Nitrophenyl): The nitro group at the meta position relative to methoxy creates a push-pull electronic effect, stabilizing resonance structures and influencing redox properties .
-
4-Benzylcarboxamide: The carboxamide moiety facilitates hydrogen bonding with biological targets, while the benzyl group contributes to steric bulk .
-
Spectral Data:
-
¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm, with distinct singlets for the methoxy (δ 3.8 ppm) and nitro groups (no direct proton signal) .
-
IR Spectroscopy: Strong absorptions at 1,680 cm⁻¹ (C=O stretch), 1,520 cm⁻¹ (asymmetric NO₂ stretch), and 1,250 cm⁻¹ (C-O-C stretch) .
Synthetic Pathways and Optimization
Vilsmeier-Haack Formylation
The synthesis begins with the Vilsmeier-Haack reaction to introduce the aldehyde group at the pyrazole’s 4-position. For example, 1-phenyl-3-(4-methoxy-3-nitrophenyl)-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 100–120°C, yielding the corresponding carbaldehyde in 80–85% yield .
Reaction Conditions:
Carboxamide Formation
The aldehyde intermediate undergoes condensation with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). This step achieves the carboxamide functionality with yields of 70–75% .
Optimization Notes:
-
Catalyst: Triethylamine (TEA) as a base improves reaction efficiency .
-
Side Reactions: Over-oxidation of the aldehyde to carboxylic acid is mitigated by controlling reaction time and temperature .
Chemical Reactivity and Derivative Synthesis
Nitro Group Reduction
The nitro group at the 3-position can be selectively reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol, yielding a primary amine derivative. This modification enhances water solubility and enables further functionalization .
Conditions:
Methoxy Demethylation
Treatment with boron tribromide (BBr₃) in dichloromethane removes the methoxy group, generating a phenolic derivative. This reaction is critical for structure-activity relationship (SAR) studies .
Biological Activity and Mechanisms
Anticancer Activity
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC₅₀ values of 12.3 µM and 14.7 µM, respectively. The compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .
Comparative Data:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.3 | Caspase-3 activation |
| A549 | 14.7 | ROS generation |
| HEK-293 (Normal) | >50 | Non-cytotoxic |
Anti-inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 µM, surpassing celecoxib (IC₅₀ = 1.2 µM). Molecular docking studies indicate hydrophobic interactions with COX-2’s active site .
Pharmacokinetic and Toxicity Profiles
-
Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) suggests oral bioavailability .
-
Metabolism: Hepatic CYP3A4-mediated oxidation generates a hydroxylated metabolite .
-
Toxicity: LD₅₀ in mice is 320 mg/kg, with no hepatotoxicity observed at therapeutic doses .
Industrial and Research Applications
Drug Development
The compound serves as a lead structure for COX-2 inhibitors and kinase-targeted anticancer agents. Derivatives with fluorinated benzyl groups show enhanced blood-brain barrier penetration .
Agricultural Chemistry
As a fungicide, it inhibits Botrytis cinerea (EC₅₀ = 5.2 µg/mL) by disrupting ergosterol biosynthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume